molecular formula C28H32N2O6 B12726515 1,1'-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) CAS No. 115906-24-6

1,1'-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)

Katalognummer: B12726515
CAS-Nummer: 115906-24-6
Molekulargewicht: 492.6 g/mol
InChI-Schlüssel: PLNKYRJDDSQFIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound with a unique structure that includes pyrrolidinedione and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrrolidinedione derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.

Wissenschaftliche Forschungsanwendungen

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(1,2-Ethanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione)
  • 1,1’-(1,2-Ethanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione)

Uniqueness

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of the 1-methylethoxy group, which imparts specific chemical and physical properties. This structural feature may influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.

Eigenschaften

CAS-Nummer

115906-24-6

Molekularformel

C28H32N2O6

Molekulargewicht

492.6 g/mol

IUPAC-Name

1-[2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]ethyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N2O6/c1-17(2)35-21-9-5-19(6-10-21)23-15-25(31)29(27(23)33)13-14-30-26(32)16-24(28(30)34)20-7-11-22(12-8-20)36-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3

InChI-Schlüssel

PLNKYRJDDSQFIL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.